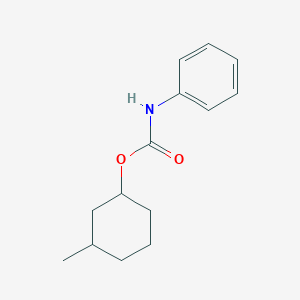

(3-methylcyclohexyl) N-phenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-methylcyclohexyl) N-phenylcarbamate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Methylene Diphenyl Diisocyanate

One of the primary applications of (3-methylcyclohexyl) N-phenylcarbamate is as an intermediate in the synthesis of methylene diphenyl diisocyanate (MDI). MDI is a crucial component in the production of polyurethane foams and elastomers. The synthesis process typically involves the reaction of N-phenyl carbamates with methylenating agents under acidic conditions, yielding high selectivity and yield of dicarbamates suitable for further transformation into MDI .

Catalytic Applications

Recent studies have highlighted the use of this compound in heterogeneous catalysis. For instance, Zn/Al/Ce mixed oxides have been employed as catalysts for the aminolysis of dimethyl carbonate (DMC) to produce methyl N-phenyl carbamate. This method exhibits high conversion rates and selectivity, making it a viable green chemistry approach for synthesizing important intermediates .

Table 1: Catalytic Performance of Zn/Al/Ce Mixed Oxides

| Catalyst Composition | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) |

|---|---|---|---|

| Zn/Al/Ce (2.5% Ce) | 95.8 | 81.6 | 78.2 |

Pharmaceutical Applications

The compound has demonstrated potential in pharmaceutical applications due to its anti-inflammatory properties. Research indicates that derivatives of N-phenylcarbamates exhibit significant biological activity, which can be harnessed for therapeutic purposes . The ability to modify the structure of carbamates allows for tailored pharmacological effects.

Material Science

In materials science, this compound can be utilized in the formulation of advanced materials, including coatings and adhesives that require specific mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance performance characteristics such as flexibility and durability.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of methyl N-phenyl carbamate using a novel catalytic system demonstrated that varying the reaction conditions significantly impacted yield and selectivity. Utilizing a mixed metal oxide catalyst led to improved results compared to traditional methods, showcasing the compound's versatility in synthetic applications .

Another investigation assessed the anti-inflammatory effects of this compound derivatives in vitro. The results indicated a promising reduction in inflammatory markers, suggesting potential for development into therapeutic agents targeting inflammatory diseases .

Propiedades

Número CAS |

6617-95-4 |

|---|---|

Fórmula molecular |

C14H19NO2 |

Peso molecular |

233.31 g/mol |

Nombre IUPAC |

(3-methylcyclohexyl) N-phenylcarbamate |

InChI |

InChI=1S/C14H19NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16) |

Clave InChI |

CBONEEFQGRAUFJ-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |

SMILES canónico |

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |

Key on ui other cas no. |

6617-95-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.